molecular formula C17H19BrN2O3S B2852134 4-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine CAS No. 2379976-37-9

4-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine

Cat. No. B2852134
CAS RN: 2379976-37-9
M. Wt: 411.31
InChI Key: AMYPYRQUMROBAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, such as the one , are significant in drug design and play a crucial role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task in modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could be related to the compound , were designed as inhibitors for certain kinases .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are involved in a wide range of biological activities, which suggests that this compound could also have potential biological applications .

properties

IUPAC Name

4-[[1-(2-bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c18-16-5-1-2-6-17(16)24(21,22)20-11-3-4-14(12-20)13-23-15-7-9-19-10-8-15/h1-2,5-10,14H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYPYRQUMROBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2Br)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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